N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide
Description
Properties
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-(pyridin-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c27-21(24-14-16-5-3-10-23-13-16)22(28)25-15-19(20-8-4-12-29-20)26-11-9-17-6-1-2-7-18(17)26/h1-8,10,12-13,19H,9,11,14-15H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEGVGODSCUULG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CN=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as the furan-2-yl and indolin-1-yl derivatives, followed by their coupling with pyridin-3-ylmethyl oxalamide under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, leading to efficient and cost-effective production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Structural and Functional Analogues
Key oxalamide derivatives with documented applications include:
Key Observations:
- S336 is a benchmark umami agonist approved globally as a flavor compound.
- GMC-series oxalamides (e.g., GMC-1 to GMC-5) feature isoindoline-1,3-dione cores linked to halogenated aryl groups, showing moderate antimicrobial activity (e.g., MIC values ~58–83 µg/mL against E. coli) .
- Pyridine-substituted oxalamides (e.g., S336) exhibit enhanced receptor-binding specificity due to aromatic stacking interactions, whereas halogenated analogs (e.g., GMC-1) prioritize electrophilic interactions for antimicrobial effects .
Metabolic and Toxicological Profiles
- N-(Heptan-4-yl)benzamide analogs : These undergo ester hydrolysis but retain amide integrity, contrasting with oxalamides like S336, which resist cleavage .
- Regulatory Status : S336 has received FAO/WHO approval for food use, while GMC-series compounds remain investigational .
Structure-Activity Relationships (SAR)
- Aromatic Substitutions :
- Amide Linkers : Oxalamide bridges balance rigidity and solubility, critical for bioavailability in both flavor and antimicrobial applications .
Biological Activity
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes furan, indole, and oxalamide functional groups. The presence of these moieties is believed to contribute to its biological efficacy.
Chemical Structure
| Component | Description |
|---|---|
| Furan | A five-membered aromatic ring containing one oxygen atom. |
| Indole | A bicyclic structure consisting of a benzene ring fused to a pyrrole ring. |
| Oxalamide | A functional group derived from oxalic acid, forming amides. |
Antimicrobial Properties
Research indicates that compounds similar to N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide exhibit significant antimicrobial activity. For instance, derivatives containing furan and indole rings have been noted for their effectiveness against various bacterial strains.
Case Study: Antibacterial Activity
A study evaluated the antibacterial effects of compounds with similar structures against Gram-positive and Gram-negative bacteria. The findings highlighted:
- Effective against: Staphylococcus aureus, Escherichia coli
- Minimum Inhibitory Concentration (MIC): Ranged from 5 to 20 μg/mL for various derivatives.
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Research suggests that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Cytotoxicity Evaluation
In vitro studies have demonstrated the cytotoxic effects of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide on cancer cell lines such as HeLa and MCF-7. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 12 | Cell cycle arrest at G2/M phase |
The biological activity of this compound is thought to involve interactions with specific enzymes or receptors within the target cells. For instance, it may act as an inhibitor of certain proteases involved in cancer progression or bacterial survival.
Synthesis and Derivative Development
The synthesis of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide typically involves multi-step organic reactions. Key steps include:
- Formation of furan and indole intermediates through cyclization reactions.
- Coupling reactions to attach the oxalamide moiety.
- Purification through crystallization or chromatography techniques.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Acidic/Basic conditions |
| 2 | Coupling | Palladium catalysts |
| 3 | Amide Formation | Oxalyl chloride |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
